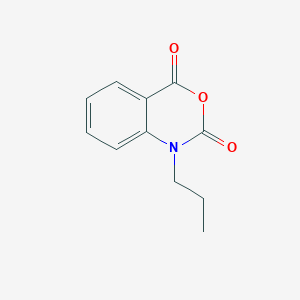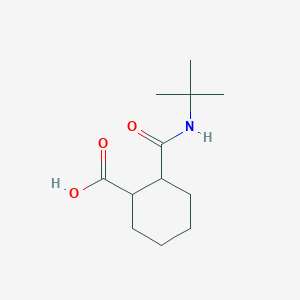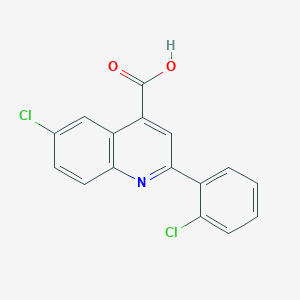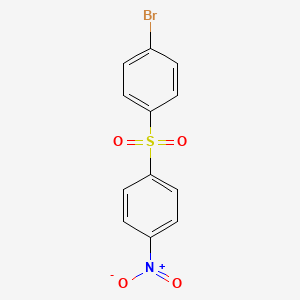
(2-Phenylethyl)propylamine
概要
説明
“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis
The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .科学的研究の応用
Medicinal Chemistry
The 2-phenethylamine motif, which includes “(2-Phenylethyl)propylamine”, is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . This motif plays a central role in medicinal chemistry, with its derivatives enumerated in key therapeutic targets .
Dopaminergic Neurons
The endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are examples of open-chain 2-phenethylamines, exhibit a central role in dopaminergic neurons . These neurons play a critical role in voluntary movement, stress, or mood .
Alkaloids
Several naturally occurring alkaloids, such as morphine, (S)-reticuline, or berberine, embed the 2-phenethylamine unit to form more complex cyclic frameworks derived from its natural biosynthetic pathways .
Recreational Use
In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety . These are often referred to as “designer drugs” and are responsible for drug abuse-related conditions .
Adenosine Receptors (AR) Ligands
The 2-phenethylamine moiety may be found in a range of AR ligands . For example, N6-(2-phenylethyl)adenosine is an AR ligand that incorporates the 2-phenethylamine motif .
Organic Building Blocks
“(2-Phenylethyl)propylamine” is also used as an organic building block in chemical synthesis . Its properties and structure make it a valuable component in the creation of more complex organic compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27906-91-8 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)








